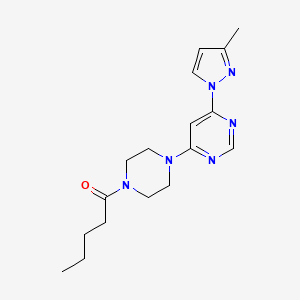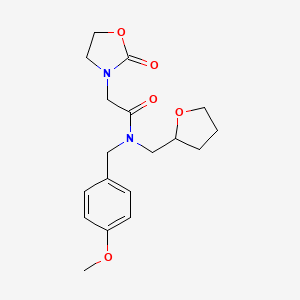![molecular formula C20H14O2S B5579873 (5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For instance, the synthesis of related methanone derivatives has been achieved through reactions involving appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid in ethanol, heated under reflux conditions (Chaudhari, 2012).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the crystal structure of compounds, providing insights into their molecular geometry, bond lengths, and angles. For similar compounds, crystal structure determination has confirmed specific space groups and cell parameters, aiding in the understanding of molecular conformations and intermolecular interactions (Xin-mou, 2009).
Scientific Research Applications
Synthesis Techniques and Intermediate Applications
Directed metalation and one-pot synthesis techniques have been utilized to create functionalized benzo[b]thiophenes, which serve as key intermediates in synthesizing a variety of benzothienopyranones. These intermediates have significant applications in developing new chemical entities for further research in materials science and pharmaceuticals (Pradhan & De, 2005).
Antimicrobial Activity
Research has shown that derivatives of naphtho[1,2-b]thien-2-yl)(phenyl)methanone exhibit antimycobacterial activities. Novel compounds synthesized from 4-hydroxy-3-methylacetophenone demonstrated promising antimycobacterial properties against isoniazid-resistant Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis and other bacterial infections (Ali & Yar, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5-hydroxy-4-methylbenzo[g][1]benzothiol-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c1-12-16-11-17(19(22)13-7-3-2-4-8-13)23-20(16)15-10-6-5-9-14(15)18(12)21/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIDQNASCUSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=C(S3)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)
![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)